7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one
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Overview
Description
7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic compound that belongs to the class of pyridopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine and pyridazine derivatives under specific reaction conditions. For instance, the reaction may involve the use of sodium hydride as a base and dimethylformamide as a solvent, followed by the addition of methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine: A potent and selective inhibitor of certain kinases.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of various derivatives.
Uniqueness
7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is unique due to its specific bicyclic structure and potential biological activities. Its distinct chemical properties and reactivity make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
7-cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C12H17N3O/c16-12-11-9(4-3-7-13-11)8-14-15(12)10-5-1-2-6-10/h8,10,13H,1-7H2 |
InChI Key |
GHLVXSKHFHQOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(CCCN3)C=N2 |
Origin of Product |
United States |
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